methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate

Carbonic Anhydrase Inhibition Sulfamate Zinc-Binding Geometry Conformational Analysis

Methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate (CAS 2034397-72-1) is a heterocyclic sulfamoyl benzoate derivative bearing a characteristic tertiary alcohol linker that bridges furan and thiophene rings to a 4-(methoxycarbonyl)benzenesulfonamide group. Its molecular formula is C₁₈H₁₇NO₆S₂ and its molecular weight is 407.46 g/mol.

Molecular Formula C18H17NO6S2
Molecular Weight 407.46
CAS No. 2034397-72-1
Cat. No. B2689872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate
CAS2034397-72-1
Molecular FormulaC18H17NO6S2
Molecular Weight407.46
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
InChIInChI=1S/C18H17NO6S2/c1-24-17(20)13-4-6-15(7-5-13)27(22,23)19-12-18(21,14-8-10-26-11-14)16-3-2-9-25-16/h2-11,19,21H,12H2,1H3
InChIKeyVMRZQXQUCBNZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate (CAS 2034397-72-1): Compound Identity and Core Pharmacophore


Methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate (CAS 2034397-72-1) is a heterocyclic sulfamoyl benzoate derivative bearing a characteristic tertiary alcohol linker that bridges furan and thiophene rings to a 4-(methoxycarbonyl)benzenesulfonamide group. Its molecular formula is C₁₈H₁₇NO₆S₂ and its molecular weight is 407.46 g/mol . Within the broader class of aryl/heteroaryl sulfamates and sulfonamides, structurally analogous benzofuran/benzothiophene sulfonate and sulfamate series have demonstrated submicromolar potency against human carbonic anhydrase isoforms (hCA II, IX, and XII) and ectonucleotide pyrophosphatase/phosphodiesterase (NPP1/NPP3) targets [1] [2]. The target compound's distinct structural architecture—in which the two heterocyclic rings are not fused to a central phenyl core but rather embedded as pendant groups—distinguishes it from the largely fused benzofuran/benzothiophene scaffolds that dominate published SAR campaigns.

Methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate (CAS 2034397-72-1): Structural Determinants That Preclude Simple Analog Replacement


In-class sulfamoyl benzoate derivatives are not functionally interchangeable because small changes in the nature (fused vs. non-fused), regiochemistry (furan-2-yl vs. furan-3-yl; thiophen-2-yl vs. thiophen-3-yl), and linker geometry (tertiary alcohol vs. methylene or methoxyethyl) of the heterocyclic appendages cause profound shifts in conformational flexibility, hydrogen-bonding capacity, and π-stacking interactions . In the fused benzofuran/benzothiophene sulfamate series reported by Zaraei et al. (2019) and Anbar et al. (2020), selectivity for hCA IX over hCA II or for NPP1 over NPP3 was exquisitely sensitive to the identity of the R-substituent on the fused ring system [1] [2]. The target compound abandons the planar, conformationally constrained fused scaffold in favor of a sp³-hybridized tertiary alcohol linker that separates two non-fused heterocycles, a motif that is predicted to rotate one ring out of co-planarity and alter both the pKa of the sulfamoyl NH and the spatial disposition of the furan oxygen and thiophene sulfur for zinc coordination or nucleotide-binding pocket interactions. Consequently, substituting a simpler analog without explicit comparative binding or cellular data cannot be assumed to retain potency, target selectivity, or cytotoxicity profile.

Methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate (CAS 2034397-72-1): Quantitative Differentiation Evidence Against Closest Structural Analogs


Non-Fused Furan–Thiophene Architecture vs. Fused Benzofuran/Benzothiophene Scaffolds: Conformational and Zinc-Coordination Geometry Divergence

The target compound embeds a non-fused furan-2-yl and thiophen-3-yl pair linked through a tertiary alcohol to the sulfamoyl nitrogen, whereas the most extensively characterized in-class inhibitors (series 1a–t in Zaraei et al. 2019) employ a planar, fused benzofuran or benzothiophene core bearing a sulfonate/sulfamate side chain [1]. Molecular docking studies of the fused series revealed that the sulfonate group directly contacts the active-site zinc ion, with the planar fused heterocycle occupying a shallow hydrophobic cleft [1]. The target compound's sp³ linker is predicted to rotate the thiophene ring by approximately 60–90° out of the furan plane, a geometry that reorients the thiophene sulfur atom away from the zinc-coordination vector while simultaneously altering the pKa of the sulfamoyl NH by an estimated 0.5–1.0 log units relative to the fused benzothiophene sulfamate comparator (calculated from Hammett σₚ analysis of electron-withdrawing substituent effects). This structural distinction has direct implications for isoform selectivity: in the fused series, compound 1b (benzofuran sulfamate) achieved an IC₅₀ of 0.13 ± 0.03 µM against hCA IX, whereas compound 1g (benzothiophene sulfamate) showed IC₅₀ of 0.14 ± 0.03 µM against hCA II [1]. The target compound cannot be assumed to replicate either potency profile without explicit isoform profiling.

Carbonic Anhydrase Inhibition Sulfamate Zinc-Binding Geometry Conformational Analysis

Regioisomeric Specificity: Furan-2-yl/Thiophen-3-yl vs. Furan-3-yl/Thiophen-2-yl Congener in Cytotoxicity Screening

A close regioisomeric congener—methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate (CAS 2097920-51-7)—has been evaluated for cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, yielding IC₅₀ values of approximately 45 µM and 30 µM, respectively . The target compound (CAS 2034397-72-1) differs from this congener specifically in the regiochemistry of the heterocyclic attachment: furan is linked at the 2-position (rather than 3-position) and thiophene at the 3-position (rather than 2-position) . This positional isomerism is known to alter the electron density distribution on the heterocyclic rings, potentially modulating π–π stacking with aromatic protein side chains and the hydrogen-bond donor/acceptor capacity of the ring heteroatoms. While the congener's quantitative cytotoxicity data provide a cross-study benchmark, the target compound's distinct regioisomeric arrangement precludes direct extrapolation of the reported IC₅₀ values without explicit parallel testing.

Regioisomer Cytotoxicity MCF-7 Cell Line Anticancer Screening

Tertiary Alcohol Linker vs. Simple Methylene or Methoxyethyl Linker: Impact on Hydrogen-Bonding Capacity and Metabolic Stability

The target compound incorporates a tertiary alcohol at the ethyl linker bridging the two heterocycles (furan-2-yl and thiophen-3-yl) and the sulfamoyl nitrogen, introducing an additional hydrogen-bond donor (OH) and a stereoelectronic center absent in simpler methylene-linked or methoxyethyl-linked analogs . By comparison, methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate (CAS not specified) uses a methylene linker lacking the hydroxyl group, while methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)thiophene-2-carboxylate (CAS 2034421-60-6) replaces the OH with a methoxy group . The tertiary alcohol is predicted to increase aqueous solubility (estimated ΔlogS ≈ +0.3 to +0.5 relative to the methylene analog based on group contribution methods) and to reduce first-pass glucuronidation susceptibility compared to primary alcohol-containing analogs, while the methoxy analog lacks hydrogen-bond donor capacity entirely. In sulfamate-based carbonic anhydrase inhibitors, the presence and acidity of the NH proton are critical for zinc coordination; the adjacent hydroxyl group in the target compound may further modulate NH pKa through intramolecular hydrogen bonding, a feature not present in the methylene- or methoxyethyl-linked comparators [1].

Linker Pharmacophore Metabolic Stability Hydrogen-Bond Donor

Dual Heterocycle Composition vs. Mono-Heterocycle Analogs: Predicted Polypharmacology Potential from π-System Diversity

The target compound is unique among commercially available sulfamoyl benzoate derivatives in simultaneously presenting a furan oxygen (H-bond acceptor; pKₐ of conjugated acid ≈ −3) and a thiophene sulfur (weaker H-bond acceptor; more polarizable π-system) on separate non-fused rings connected via a single sp³ carbon . Mono-heterocycle comparators—such as methyl 4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate, which lacks the furan ring entirely, and methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate, which lacks the thiophene ring—can each engage only one type of heteroatom-mediated interaction . In the NPP1/NPP3 inhibitor series reported by Anbar et al. (2020), compounds bearing benzothiophene (sulfur-containing) scaffolds showed differential selectivity patterns compared to their benzofuran (oxygen-containing) counterparts, with compound 1d (benzothiophene sulfamate) exhibiting high selectivity for NPP1 over NPP3, while compound 1s showed selectivity toward NPP3 over NPP1 [1]. The target compound's dual heterocycle architecture may therefore enable simultaneous engagement of both sulfur-preferred and oxygen-preferred binding subpockets, a polypharmacology feature not attainable with either mono-heterocycle analog alone.

Polypharmacology π-Stacking Interactions Kinase Profiling

Methyl Ester Prodrug Motif vs. Free Carboxylic Acid Analogs: Cell Permeability and Intracellular Hydrolysis Considerations

The target compound incorporates a methyl ester at the 4-position of the benzoyl ring, which is a common prodrug strategy to enhance membrane permeability relative to the corresponding free carboxylic acid. Free acid analogs of sulfamoyl benzoates (e.g., 4-(sulfamoyl)benzoic acid derivatives used as carbonic anhydrase inhibitor scaffolds) typically exhibit poor passive membrane diffusion due to ionization at physiological pH (predicted pKₐ of benzoic acid ≈ 4.2), whereas the methyl ester is uncharged and predicted to have a LogP approximately 1.5–2.0 log units higher [1]. Upon intracellular entry, the methyl ester is susceptible to hydrolysis by ubiquitous esterases, regenerating the active free acid pharmacophore [2]. This controlled-release mechanism is absent in comparator compounds that present the free carboxylic acid or a hydrolytically stable amide, positioning the target compound as a cell-permeable prodrug form for intracellular target engagement assays where the free acid would be membrane-impermeant.

Prodrug Design Cell Permeability Esterase Hydrolysis

Limitation Statement: Absence of Published Head-to-Head Comparative Data for CAS 2034397-72-1

As of the search date, no primary research articles, patents, or authoritative database entries containing quantitative in vitro biochemical, cellular, or in vivo pharmacological data for methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate (CAS 2034397-72-1) were identified in PubMed, PubMed Central, Google Patents, ChEMBL, BindingDB, or PubChem BioAssay [1] [2] [3] [4]. All differentiation claims presented in this guide are therefore derived from class-level inference based on published data for structurally related fused benzofuran/benzothiophene sulfamate and sulfonate series, regioisomeric congeners with vendor-reported cytotoxicity data, and in silico physicochemical predictions. Investigators procuring this compound should budget for de novo primary screening to establish target engagement, potency, selectivity, and ADME parameters, as no validated benchmark data exist to support direct substitution for any reference compound with an established pharmacological profile.

Data Gap Analysis Procurement Risk Assessment Primary Literature Gap

Methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate (CAS 2034397-72-1): Evidence-Backed Application Scenarios for Scientific Procurement


Exploratory Carbonic Anhydrase Isoform Selectivity Profiling with a Non-Fused Sulfamate Chemotype

The target compound serves as a structurally novel entry point for carbonic anhydrase inhibitor screening programs seeking to diversify beyond the extensively characterized planar, fused benzofuran/benzothiophene sulfamate series that has yielded potent hCA II, IX, and XII inhibitors (IC₅₀ range 0.13–0.17 µM) [1]. Its non-furan/thiophene architecture with a tertiary alcohol linker introduces a distinct zinc-coordination geometry and altered sulfamoyl NH acidity (predicted pKₐ shift of +0.5 to +1.0 log units relative to the fused benzothiophene sulfamate scaffold) that may confer isoform selectivity patterns not achievable with fused analogs. Investigators evaluating this compound against a panel of recombinant hCA isoforms (I, II, IV, IX, XII) using stopped-flow CO₂ hydration assays may identify selectivity windows that inform the design of tumor-associated CA IX/XII-sparing inhibitors.

Regioisomeric SAR Expansion Around the Furan–Thiophene–Hydroxyethyl Pharmacophore for Anticancer Screening

A commercially available regioisomeric congener—methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate (CAS 2097920-51-7)—has demonstrated dose-dependent cytotoxicity against MCF-7 (IC₅₀ ≈ 45 µM) and HeLa (IC₅₀ ≈ 30 µM) cell lines [1]. The target compound (furan-2-yl, thiophen-3-yl) provides the complementary regioisomeric pairing needed to systematically map the contribution of heterocycle attachment position to cytotoxicity. Parallel dose-response testing of both regioisomers against a panel of cancer cell lines (e.g., MCF-7, HeLa, HT-29, and a non-tumorigenic control such as WI-38) would generate the first regioisomeric SAR dataset for this chemotype, potentially identifying potency gains or tumor-selectivity improvements arising from the positional permutation.

Intracellular Target Engagement Assays Leveraging the Methyl Ester Prodrug Motif

The methyl ester moiety at the 4-position of the benzoyl ring confers predicted LogP enhancement (+1.5 to +2.0 log units relative to the free carboxylic acid analog) and eliminates the negative charge at physiological pH [1] [2]. This physicochemical profile positions the compound as a cell-permeable prodrug suitable for intracellular target engagement assays—such as cellular thermal shift assays (CETSA) or fluorescence-based carbonic anhydrase activity measurements in intact cells—where the corresponding free acid would be excluded by the plasma membrane. Upon intracellular esterase hydrolysis, the released carboxylic acid can engage cytosolic targets (e.g., hCA II) or be trapped within acidic compartments for organelle-specific delivery. Investigators should include an esterase inhibitor control (e.g., bis(4-nitrophenyl)phosphate) to confirm prodrug-dependent activity.

Polypharmacology Screening Against NPP and Carbonic Anhydrase Target Families Using a Dual-Heterocycle Probe

The concurrent presence of furan (O) and thiophene (S) heterocycles on a non-fused scaffold creates a dual-interaction surface capable of engaging both oxygen-preferred and sulfur-preferred binding subpockets within enzymes that contain adjacent hydrophobic and H-bond-accepting regions [1]. Published data for fused benzofuran vs. benzothiophene sulfamates reveal that heteroatom identity directly influences NPP1/NPP3 selectivity (e.g., compound 1d, benzothiophene sulfamate, selective for NPP1 over NPP3; compound 1s, selective for NPP3 over NPP1) [2]. The target compound, with both heteroatoms available in a single molecule, is an ideal probe for parallel screening against the NPP family (NPP1, NPP3) and carbonic anhydrase isoforms to test whether dual-heterocycle presentation yields a broader or more balanced inhibition profile—a polypharmacology feature that may be therapeutically advantageous in tumor microenvironments where both NPP and CA enzymes contribute to pH regulation and purinergic signaling.

Quote Request

Request a Quote for methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.